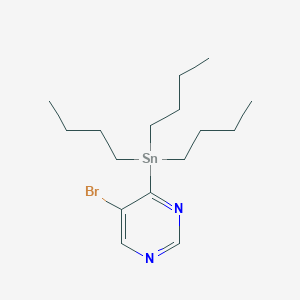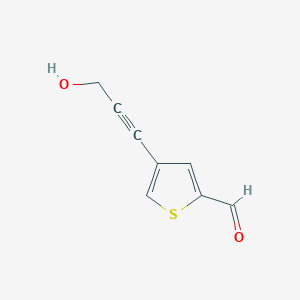
4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
“4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C8H6O2S . It has a molecular weight of 166.2 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H6O2S/c9-3-1-2-7-4-8(5-10)11-6-7/h4-6,9H,3H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 166.2 .Applications De Recherche Scientifique
Synthesis and Crystal Structures
The synthesis of thiophene derivatives, including 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, has been explored in studies focusing on their crystal and molecular structures. For instance, T. V. Quoc et al. (2019) have described the synthesis and spectroscopic data of thiophene derivatives, emphasizing their molecular packing and interaction features, which are crucial in material science and chemistry.
Coupling Reactions
The compound has been involved in coupling reactions, as described by Shyh-Ming Yang and Jim-Min Fang (1995). Their study highlights its addition to aromatic and aliphatic aldehydes, mediated by samarium diiodide, showcasing its potential in complex organic syntheses.
Intramolecular Proton Transfer
Investigations into intramolecular proton transfer mechanisms of derivatives, including 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, have been conducted. Jin-Dou Huang et al. (2017) used density functional theory to understand these mechanisms, which are significant for understanding photochemical and photophysical properties in chemistry.
Antimicrobial Activity
Research by A. Hamed et al. (2020) has explored the antimicrobial activity of thiophene derivatives. Their work includes the synthesis of chitosan Schiff bases with thiophene moieties, emphasizing the importance of these compounds in developing new antimicrobial agents.
Biological Evaluation
Studies have also focused on the biological evaluation of various thiophene-2-carbaldehyde compounds. For example, Shaukat Ali et al. (2013) investigated the antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities of these compounds, providing insights into their potential medical applications.
Microwave-Assisted Synthesis
The microwave-assisted synthesis of flavonols using thiophene-2-carbaldehyde has been explored by D. Ashok et al. (2016). This method offers an efficient approach to synthesize complex organic molecules, demonstrating the versatility of thiophene derivatives in organic synthesis.
Solubility and Physicochemical Properties
Research by Z. Tokárová and Anna Biathová (2018) delves into the relationship between the structure and physicochemical properties of thiophene-substituted compounds. This study is crucial for understanding the solubility and application of these compounds in material sciences.
Optical Properties
The optical properties of thiophene derivatives have been a subject of interest. Y. P. Bogza et al. (2018) conducted studies on the synthesis and optical properties of 2-functionally substituted thiophene derivatives, highlighting their potential in applications like invisible ink dyes and light-emitting diodes.
Antioxidant and Antimicrobial Agents
The antioxidant and antimicrobial activities of thiophene derivatives have been investigated by C. Gopi et al. (2016). Their research underlines the significant potential of these compounds in pharmaceutical applications.
Safety and Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde" . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
Propriétés
IUPAC Name |
4-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c9-3-1-2-7-4-8(5-10)11-6-7/h4-6,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLMKJIMVBAUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650897 | |
| Record name | 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887405-37-0 | |
| Record name | 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



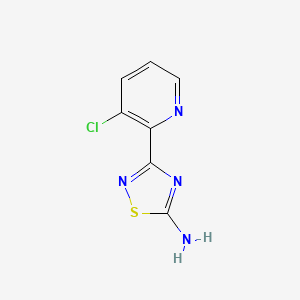
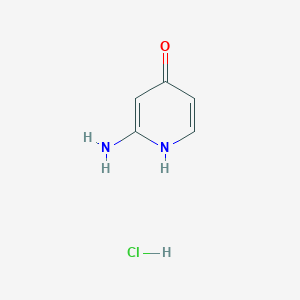


![7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1372441.png)
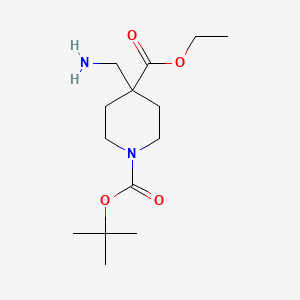
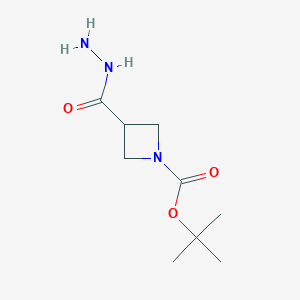
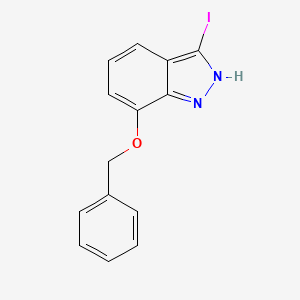
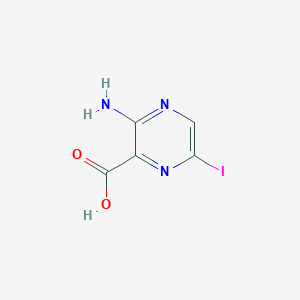
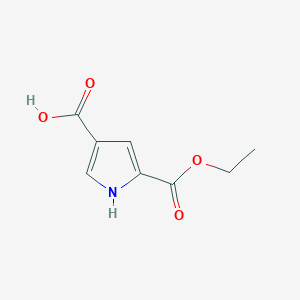


![7-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1372453.png)
